![molecular formula C19H23Cl2N3O3S B2950078 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216713-05-1](/img/structure/B2950078.png)
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of thienopyridine , a class of compounds known for their diverse biological activities . Thienopyridines have been found to have antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The compound also contains a chlorophenoxy group, an acetamido group, and an isopropyl group attached to different positions on the thieno[2,3-c]pyridine core. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Colorectal Cancer Research
This compound has been studied for its potential role in colorectal cancer cells. It acts as a small molecule inhibitor of TMEM206, which is a channel that conducts chloride ions across plasma and vesicular membranes. In the context of colorectal cancer, TMEM206 was investigated to determine its contribution to acid-induced cell death. The compound showed effective inhibition of TMEM206, suggesting it could be a valuable tool for studying the channel’s function and potentially developing new cancer therapies .
Ion Channel Pharmacology
The pharmacological properties of TMEM206 have been explored using this compound. With an IC50 value of 9.55 μM at low pH, it demonstrates specific inhibition, making it a potent inhibitor for functional studies at pH 4.5. This suggests its utility in ion channel pharmacology, particularly in the context of diseases where chloride ion channels are implicated .
Drug Development
Given its inhibitory effect on TMEM206, this compound may serve as a promising scaffold for the development of future inhibitors targeting this channel. This could lead to the creation of new drugs for conditions where TMEM206 plays a pathological role .
Cell Volume Regulation Studies
Chloride ions, regulated by channels like TMEM206, play a crucial role in cell volume regulation. By inhibiting TMEM206, researchers can study the mechanisms of cell volume changes, which is vital in understanding various physiological and pathological processes .
Vesicular Acidification Research
The compound’s ability to inhibit TMEM206 can help in the study of vesicular acidification. This process is essential for the proper functioning of lysosomes and endosomes, and its disruption is linked to several diseases .
Transepithelial Transport Analysis
Transepithelial transport involves the movement of substances across epithelial cells, and chloride channels are key players in this process. The compound can be used to study the role of TMEM206 in transepithelial transport, which has implications for understanding kidney function, cystic fibrosis, and other conditions .
Cellular Signaling Pathways
The compound’s effect on TMEM206 can shed light on cellular signaling pathways involving chloride ions. This is crucial for understanding how cells communicate and respond to various stimuli .
Acidosis and Alkalosis Studies
TMEM206 is activated at low pH and is involved in acid-base balance within the body. By inhibiting this channel, the compound can be used to study conditions like acidosis and alkalosis, contributing to better management and treatment strategies .
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBBSJAOFAQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

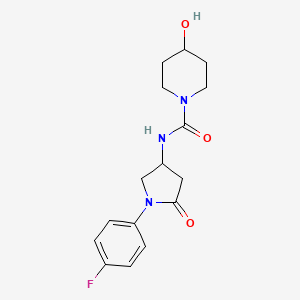
![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)

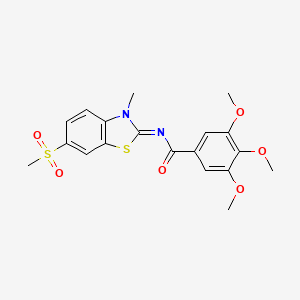
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B2950009.png)
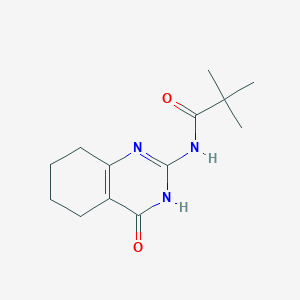
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
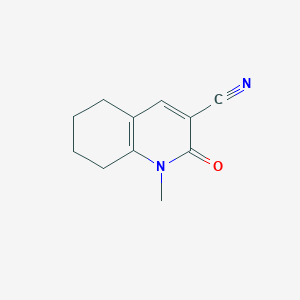
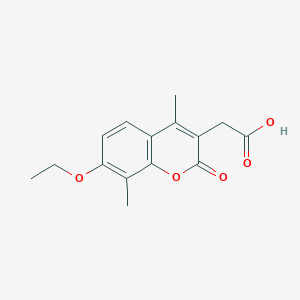
![5-(Biphenyl-2-yloxymethyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2950018.png)